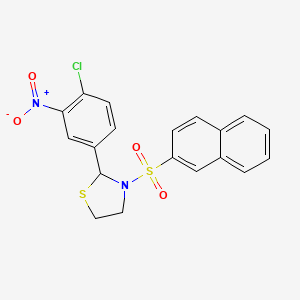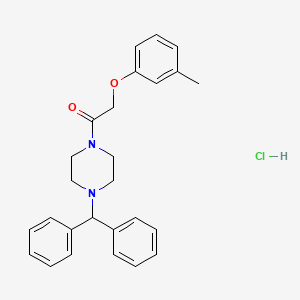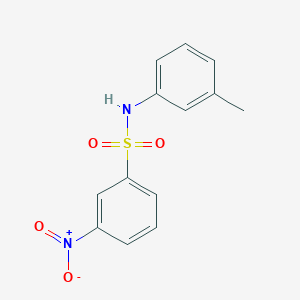![molecular formula C25H21N7 B5014289 (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene](/img/structure/B5014289.png)
(1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene is a complex organic compound that belongs to the class of diazenes. This compound features a unique structure that combines benzimidazole and pyrazole rings, making it an interesting subject for chemical research. The presence of both benzimidazole and pyrazole moieties in the same molecule provides it with distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene typically involves multi-step reactions. One common method includes the initial formation of benzimidazole and pyrazole intermediates, followed by their coupling through diazene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for studying metal-ligand interactions and catalysis.
Biology
The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, the compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development
Industry
Industrially, the compound is used in the development of advanced materials, such as sensors and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and omeprazole share the benzimidazole core structure.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring.
Uniqueness
What sets (1-Benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene apart is the combination of both benzimidazole and pyrazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Eigenschaften
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7/c1-17-23(24-30(2)21-14-8-9-15-22(21)32(24)29-17)27-28-25-26-19-12-6-7-13-20(19)31(25)16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPBTCZYCUAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1N=NC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)


![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5014250.png)
![(4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5014252.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)

![ETHYL 4-ETHYL-5-METHYL-2-(2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5014269.png)
![1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene](/img/structure/B5014278.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)
